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Compound Name: MK-4074

Cat. No.: B3181679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MK-4074 is a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and

Acetyl-CoA Carboxylase 2 (ACC2), key enzymes in the fatty acid synthesis pathway.[1][2] This

document provides detailed application notes and protocols for the experimental use of MK-
4074, including its preparation for in vitro and in vivo studies, and methodologies for key

assays.

Chemical Properties and Storage
A summary of the key chemical properties of MK-4074 is provided in the table below.
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Property Value Reference

Molecular Weight 565.62 g/mol [3]

Formula C₃₃H₃₁N₃O₆ [3]

CAS Number 1039758-22-9 [3]

Appearance Solid, light yellow to yellow [3]

IC₅₀
Approximately 3 nM for both

ACC1 and ACC2
[1][3]

Storage

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 2 years, -20°C for 1 year.

[3]

Mechanism of Action and Signaling Pathway
MK-4074 exerts its effects by inhibiting ACC1 and ACC2, the rate-limiting enzymes in de novo

lipogenesis (DNL).[4][5] ACC1 is primarily cytosolic and involved in the synthesis of fatty acids.

ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, is a

potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), which is essential for fatty acid

oxidation (FAO).[6] By inhibiting both isoforms, MK-4074 reduces fatty acid synthesis and

promotes fatty acid oxidation.[1][6]

However, prolonged inhibition of ACC can lead to an unexpected increase in plasma

triglycerides.[2][5][6][7] This is due to a reduction in hepatic polyunsaturated fatty acids, which

in turn activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2][8] Activated

SREBP-1c upregulates the expression of genes involved in VLDL (Very Low-Density

Lipoprotein) secretion, leading to hypertriglyceridemia.[2][8]
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Caption: Signaling pathway of MK-4074 in hepatocytes.

Preparation of MK-4074 for Experimental Use
In Vitro Stock Solutions
For in vitro experiments, MK-4074 can be dissolved in dimethyl sulfoxide (DMSO).[3]

Protocol:

Use newly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can

significantly impact solubility.[3]

To prepare a 50 mg/mL stock solution, dissolve 50 mg of MK-4074 in 1 mL of DMSO.[3]

Ultrasonication may be required to fully dissolve the compound.[3]
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Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]

Store aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[3]

Concentration Solvent
Mass of MK-4074
for 1 mL

Molarity (mM)

1 mM DMSO 0.56562 mg 1

10 mM DMSO 5.6562 mg 10

50 mg/mL DMSO 50 mg 88.40

In Vivo Formulations
For oral administration in animal studies, MK-4074 can be formulated as a suspension. Two

common vehicle formulations are provided below.[3]

Protocol 1: PEG300/Tween-80/Saline Formulation

Prepare a stock solution of MK-4074 in DMSO (e.g., 25 mg/mL).[3]

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

Add 40% of the final volume of PEG300 and mix thoroughly.[3]

Add 5% of the final volume of Tween-80 and mix until the solution is clear.[3]

Add 45% of the final volume of saline and mix well.[3]

The final concentration of DMSO in this formulation is 10%.[3]

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[3]

Protocol 2: Corn Oil Formulation

Prepare a stock solution of MK-4074 in DMSO (e.g., 25 mg/mL).[3]

In a sterile tube, add 10% of the final volume of the DMSO stock solution.
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Add 90% of the final volume of corn oil and mix thoroughly.[3]

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[3]

Vehicle Component Protocol 1 (% volume) Protocol 2 (% volume)

DMSO 10 10

PEG300 40 -

Tween-80 5 -

Saline 45 -

Corn Oil - 90

Solubility ≥ 2.5 mg/mL ≥ 2.5 mg/mL

Experimental Protocols
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of MK-4074 on purified ACC protein.

Protocol:

Purify recombinant ACC protein from Sf9 cells or liver tissue.[3]

Prepare an assay buffer containing: 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate,

20 mM MgCl₂, 2 mM DTT, 0.5 mg/mL BSA, 5 mM ATP, 250 µM acetyl-CoA, and 4.1 mM

NaHCO₃ with 0.086 mM NaH¹⁴CO₃.[3]

Incubate the purified ACC protein with varying concentrations of MK-4074 in the assay

buffer.

Incubate for 40 minutes at 37°C.[3]

Measure the incorporation of ¹⁴C from NaH¹⁴CO₃ into a stable product to determine ACC

activity.
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Cellular De Novo Lipogenesis (DNL) and Fatty Acid
Oxidation (FAO) Assays
These assays assess the effect of MK-4074 on DNL and FAO in cultured cells.

Protocol:

Plate cells (e.g., hepatocytes) in appropriate culture medium.

Pre-incubate the cells with desired concentrations of MK-4074 for 1 hour.[3]

For DNL assay: Add ¹⁴C-labeled acetate (65-260 µM) to the medium and incubate for an

additional 1-3 hours.[3]

For FAO assay: Add ³H-labeled palmitate (0.018 mM) to the medium and incubate for an

additional 1-3 hours.[3]

After incubation, extract intracellular lipids (for DNL) or measure released ³H-labeled fatty

acids (for FAO).[3]

Quantify the amount of radioactivity to determine the rates of DNL and FAO.
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Caption: Workflow for cellular DNL and FAO assays.

In Vivo Studies in Mice
MK-4074 has been evaluated in various mouse models to assess its effects on hepatic

steatosis and lipid metabolism.[1]

Animal Models and Dosing:
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KKAy mice: A model of obesity, type 2 diabetes, and fatty liver.[1]

Single oral doses of 0.3-3 mg/kg have been shown to significantly decrease DNL.[1]

The ID₅₀ for DNL inhibition was 0.9 mg/kg at 1 hour post-administration.[1]

C57BL/6J mice: Often used with a high-fat diet to induce obesity and hepatic steatosis.[1]

Oral administration of 10 or 30 mg/kg/day for 4 weeks has been studied.[3]

Experimental Procedures:

Acclimate mice to oral dosing by administering the vehicle (e.g., distilled water, 0.2

mL/mouse) for 7 days prior to the study.[1]

Administer MK-4074 or vehicle orally at the desired dose.

At specified time points post-dose, collect blood samples for analysis of plasma triglycerides

and ketones.

Harvest liver tissue for ex vivo DNL measurement or histological analysis.[1]

Ex Vivo Hepatic DNL Measurement:

Immediately after dissection, prepare liver slices.[1]

Incubate the liver slices in DMEM with 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.[1]

Extract the lipid fraction from the liver slices using a chloroform-methanol mixture (2:1) and

saponify.[1]

Measure the radioactivity in the saponified lipid fraction using a scintillation counter to

determine the rate of DNL.[1]
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Parameter KKAy Mice
C57BL/6J Mice (High-Fat
Diet)

Diet Chow High-fat/high-sucrose

Single Dose 0.3 - 3 mg/kg (p.o.) -

Chronic Dosing -
10 or 30 mg/kg/day (p.o.) for 4

weeks

Effect on DNL
Dose-dependent decrease

(ID₅₀ = 0.9 mg/kg)

Reduction of 83%, 70%, and

51% at 4, 8, and 12 hr post-30

mg/kg dose

Effect on Plasma Ketones
Increase of 1.5 to 3-fold with

30 and 100 mg/kg doses
-

Clinical Findings and Considerations
Clinical trials in humans with non-alcoholic fatty liver disease (NAFLD) have shown that MK-
4074 effectively reduces hepatic steatosis.[2][6] However, a significant and unexpected finding

was a marked increase in plasma triglycerides.[2][5][6][7] Researchers using MK-4074 should

be aware of this on-target effect and consider its implications for their experimental design and

interpretation of results. The increase in triglycerides is attributed to the activation of SREBP-1c

following the reduction of polyunsaturated fatty acids in the liver.[2][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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